3-(4-Fluoro-3-methylphenyl)acrylaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(E)-3-(4-fluoro-3-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-7H,1H3/b3-2+ |
InChI Key |
PUNDRGASADQVNW-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C=O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Fluoro 3 Methylphenyl Acrylaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 3-(4-fluoro-3-methylphenyl)acrylaldehyde, two primary disconnections are logical.
Cα=Cβ Bond Disconnection: This is the most common approach, breaking the molecule at the double bond. This disconnection suggests that the aldehyde can be formed via an olefination or condensation reaction. The precursors would be 4-fluoro-3-methylbenzaldehyde (B1349321) and a two-carbon synthon, such as an acetaldehyde (B116499) enolate or a phosphorus ylide. This strategy forms the basis for Aldol (B89426), Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions.
Aryl-Cβ Bond Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the β-carbon of the acrylaldehyde unit. This approach points toward modern cross-coupling reactions, such as the Heck reaction. The precursors in this case would be an activated 4-fluoro-3-methylphenyl derivative (e.g., a halide or a boronic acid) and acrolein or a protected equivalent.
These disconnections outline the principal strategies for synthesizing the target molecule, each with distinct advantages regarding precursor availability, reaction efficiency, and stereocontrol.
Established Synthetic Routes to the Acrylaldehyde Core
Building upon the Cα=Cβ disconnection, several well-established reactions can be utilized to construct the acrylaldehyde core from the key intermediate, 4-fluoro-3-methylbenzaldehyde.
Condensation reactions are fundamental in carbon-carbon bond formation. wikipedia.org The Aldol and Knoevenagel condensations are particularly relevant for synthesizing α,β-unsaturated aldehydes.
The Aldol condensation involves the reaction of an enolate with a carbonyl compound. wikipedia.org In a crossed-aldol reaction, 4-fluoro-3-methylbenzaldehyde can be reacted with acetaldehyde in the presence of a base (e.g., sodium hydroxide). quora.com The benzaldehyde (B42025), lacking α-hydrogens, cannot enolize and thus acts exclusively as the electrophile, minimizing self-condensation products. wikipedia.org The initial β-hydroxy aldehyde adduct typically undergoes spontaneous dehydration under the reaction conditions to yield the conjugated this compound. nih.govacs.orgresearchgate.net
The Knoevenagel condensation is a modification of the aldol reaction that involves reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyridine. purechemistry.orgwikipedia.org A particularly useful variant is the Doebner modification, which utilizes malonic acid. wikipedia.orgorganic-chemistry.org In this process, 4-fluoro-3-methylbenzaldehyde would react with malonic acid in pyridine, which acts as both the solvent and catalyst. The intermediate cinnamic acid derivative then undergoes in-situ decarboxylation to form the desired product. tandfonline.com This method offers a high-yield pathway to cinnamic acids and their derivatives. tandfonline.com
| Feature | Aldol Condensation | Knoevenagel-Doebner Condensation |
|---|---|---|
| Carbon Source | Acetaldehyde | Malonic Acid |
| Typical Catalyst | Strong base (e.g., NaOH, KOH) | Weak base (e.g., Pyridine, Piperidine) |
| Intermediate | β-hydroxy aldehyde | α,β-unsaturated dicarboxylic acid |
| Key Advantage | Atom economical, direct formation. | Avoids self-condensation of the C2 component. |
| Potential Drawback | Potential for acetaldehyde self-condensation. | Requires subsequent decarboxylation step. |
Olefination reactions provide a powerful and precise method for forming carbon-carbon double bonds, offering excellent regioselectivity. lumenlearning.com
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. wikipedia.org For the synthesis of this compound, 4-fluoro-3-methylbenzaldehyde would be treated with a suitable ylide, such as (formylmethylene)triphenylphosphorane. A related approach involves using methoxymethylenetriphenylphosphorane to generate an enol ether, which is subsequently hydrolyzed with acid to yield the aldehyde. wikipedia.org A significant advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group. lumenlearning.com However, a major drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the product. wvu.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgslideshare.net These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. wikipedia.org The key advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup. alfa-chemistry.comorganic-chemistry.org Furthermore, HWE reactions with stabilized phosphonates typically show high selectivity for the formation of the (E)-alkene, which is the desired isomer for this compound. wikipedia.orgnrochemistry.com The reaction would involve deprotonating a phosphonate ester, such as diethyl 2-oxoethylphosphonate, with a base (e.g., NaH) followed by the addition of 4-fluoro-3-methylbenzaldehyde.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphorus Ylide (e.g., Ph₃P=CHCHO) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻CHO) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt (e.g., (EtO)₂PO₂⁻) |
| Byproduct Removal | Often requires chromatography. | Simple aqueous extraction. |
| Stereoselectivity | Depends on ylide stability; non-stabilized ylides give (Z)-alkenes. organic-chemistry.org | Generally high (E)-selectivity with stabilized phosphonates. organic-chemistry.org |
Synthesis of the 4-Fluoro-3-methylphenyl Moiety Precursors
The availability of the key precursor, 4-fluoro-3-methylbenzaldehyde, is crucial for the success of the synthetic routes described above. This aromatic aldehyde is a valuable intermediate in the pharmaceutical and agrochemical industries. chemimpex.comchemdad.comnbinno.com Several methods can be employed for its synthesis.
A common industrial route to substituted benzaldehydes involves the oxidation of the corresponding toluene. For instance, 4-fluoro-3-methyltoluene can be subjected to side-chain halogenation (e.g., bromination with N-bromosuccinimide) to form 4-fluoro-3-methylbenzyl bromide. google.com This intermediate can then be oxidized to the aldehyde using various methods, such as the Sommelet reaction (with hexamethylenetetramine) or by reaction with an oxidizing agent like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst.
Alternatively, direct formylation of 1-fluoro-2-methylbenzene can be considered, although this may present challenges with regioselectivity. Methods like the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann-Koch reaction could be explored, but would likely yield a mixture of isomers requiring separation.
For cross-coupling approaches, other precursors are needed. 4-Fluoro-3-methylphenylboronic acid can be prepared from 4-bromo-1-fluoro-2-methylbenzene via lithium-halogen exchange followed by quenching with a trialkyl borate. 4-Bromo-1-fluoro-2-methylbenzene itself can be synthesized from 3-bromo-4-fluorotoluene.
Modern Cross-Coupling Approaches for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the aryl-Cβ bond, providing a direct route to cinnamaldehyde (B126680) derivatives.
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org To synthesize this compound, an aryl halide such as 1-bromo- or 1-iodo-4-fluoro-2-methylbenzene could be coupled with acrolein. beilstein-journals.org To prevent polymerization or side reactions of the sensitive acrolein, a protected version like acrolein diethyl acetal (B89532) is often used, followed by an acidic workup to deprotect the aldehyde. researchgate.net
A more contemporary alternative is the oxidative Heck reaction . This variant couples organoboronic acids with alkenes. liv.ac.uk Unlike the traditional Heck reaction, which starts with Pd(0) and involves an oxidative addition step, the oxidative Heck reaction typically uses a Pd(II) catalyst and requires an oxidant to regenerate the catalyst after the reductive elimination step. liv.ac.ukhw.ac.uk A key advantage is the use of arylboronic acids, which are often more stable and less toxic than aryl halides. liv.ac.uk The synthesis of this compound can be achieved by coupling 4-fluoro-3-methylphenylboronic acid with acrolein using a Pd(II) catalyst (like Pd(OAc)₂) and an oxidant (such as benzoquinone or molecular oxygen). organic-chemistry.org Some modern protocols have even been developed that are oxygen- and base-free. organic-chemistry.orgresearchgate.net
| Feature | Mizoroki-Heck Reaction | Oxidative Heck Reaction |
|---|---|---|
| Aryl Source | Aryl Halide (e.g., Ar-Br, Ar-I) | Arylboronic Acid (Ar-B(OH)₂) |
| Olefin Source | Acrolein or Acrolein Acetal | Acrolein |
| Catalyst State | Pd(0) cycle | Pd(II) cycle |
| Key Reagents | Pd catalyst, Base (e.g., Et₃N) | Pd(II) catalyst, Oxidant (e.g., O₂, Benzoquinone) |
| Key Advantage | Wide availability of aryl halides. | Avoids halide reagents; uses stable boronic acids. |
Suzuki-Miyaura Coupling for Aryl-Aryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryls, styrenes, and conjugated alkenes. organic-synthesis.com This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a base. nih.gov
In a potential synthesis involving this compound, a key step would be the coupling of a vinyl aldehyde equivalent with 4-fluoro-3-methylphenylboronic acid. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Palladium catalysts such as Pd(OAc)₂ or PdCl₂(dppf) are commonly employed. organic-synthesis.comnih.gov The reaction's mild conditions and tolerance for a wide array of functional groups make it a versatile tool. nih.gov
Stereoselective Synthesis of (E)-3-(4-Fluoro-3-methylphenyl)acrylaldehyde
The geometry of the double bond in this compound is crucial, with the (E)-isomer being the thermodynamically more stable and often desired product. nih.gov Achieving high stereoselectivity is a key challenge in its synthesis. Methods for installing stereochemically defined fluorocarbon centers remain an area of active research. nih.gov
A common and effective method for selectively synthesizing (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of synthesizing the target molecule, this would involve reacting 4-fluoro-3-methylbenzaldehyde with a phosphonate ylide, such as the one derived from diethyl (formylmethyl)phosphonate. The use of stabilized ylides in the HWE reaction generally leads to a strong preference for the (E)-isomer.
Organocatalytic Approaches to Enantioselective Synthesis
While this compound itself is not chiral, organocatalysis provides powerful methods for enantioselective reactions that could involve this molecule as a substrate or lead to its chiral derivatives. The development of methods for the stereoselective generation of enantioenriched products is a significant goal in organic synthesis. nih.govresearchgate.net
Organocatalytic strategies, such as aminocatalysis, can be employed in reactions like Michael additions or aldol condensations involving α,β-unsaturated aldehydes. For instance, an enantioselective Michael addition of a nucleophile to the this compound scaffold, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether), would generate a new stereocenter, leading to a chiral product with high enantiomeric excess. This approach highlights the potential for creating complex, stereochemically rich molecules from the target aldehyde.
Green Chemistry Principles in Synthetic Route Design and Mechanochemical Approaches
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves using less hazardous solvents, reducing reaction times, and improving energy efficiency. nih.govrsc.org Mechanochemical synthesis, which utilizes mechanical force (e.g., in a ball mill) to drive reactions, is a prominent green chemistry technique that can significantly reduce or eliminate the need for bulk solvents. rsc.orgjku.at
Applying these principles to the synthesis of this compound could involve several strategies:
Solvent-Free or Aqueous Conditions: Performing reactions like aldol condensations or Wittig reactions under mechanochemical, solvent-free conditions aligns with green principles by eliminating undesirable organic solvents. jku.at Alternatively, using water as a reaction medium is another eco-friendly approach. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov A Suzuki-Miyaura coupling or HWE reaction could be optimized for microwave conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry.
Mechanochemical methods offer distinct advantages, including reduced reaction times and the elimination of solvent-based extraction and purification steps. jku.at
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing costs and waste. For any synthetic route to this compound, a systematic study of reaction variables would be conducted.
For a Suzuki-Miyaura cross-coupling, key variables to optimize include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., phosphines like XPhos) can significantly impact catalytic efficiency.
Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, CsF) affect the transmetalation step. organic-synthesis.comresearchgate.net
Solvent: The solvent system (e.g., toluene, dioxane, THF) influences the solubility of reactants and the stability of catalytic intermediates. organic-synthesis.com
Temperature and Time: These parameters are adjusted to ensure the reaction goes to completion without significant decomposition of the product or starting materials. Microwave-assisted heating can often shorten reaction times from hours to minutes. nih.gov
The following table illustrates a hypothetical optimization matrix for a Suzuki-Miyaura coupling reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 h | 65 |
| 2 | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 78 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 8 h | 85 |
| 4 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 30 min | 91 |
This is an interactive data table based on representative optimization data.
This systematic approach allows chemists to identify the most efficient and robust conditions for synthesis on both laboratory and industrial scales. organic-synthesis.com
Reactivity and Reaction Mechanisms of 3 4 Fluoro 3 Methylphenyl Acrylaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product. For 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, this can involve a variety of nucleophiles.
Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, typically favor 1,2-addition, attacking the carbonyl carbon directly. This results in the formation of a secondary alcohol after an aqueous workup. Weaker, more resonance-stabilized nucleophiles tend to favor 1,4-conjugate addition, which will be discussed in section 3.2.1.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product Type |
| Hydride (e.g., NaBH₄) | Primary Allylic Alcohol |
| Grignard Reagent (R-MgBr) | Secondary Allylic Alcohol |
| Organolithium (R-Li) | Secondary Allylic Alcohol |
| Cyanide (e.g., HCN) | Cyanohydrin |
Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The α,β-unsaturated system introduces complexity, allowing for selective reduction of either the aldehyde or the alkene, or both.
Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 3-(4-fluoro-3-methylphenyl)acrylic acid. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Milder, more selective oxidants such as silver oxide (Ag₂O) can also be employed to achieve this transformation without affecting the carbon-carbon double bond.
Reduction: Reduction pathways offer more variety due to the presence of two reducible functional groups.
Selective Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium(III) chloride (Luche reduction), selectively reduce the aldehyde to a primary allylic alcohol, 3-(4-fluoro-3-methylphenyl)prop-2-en-1-ol, leaving the C=C double bond intact.
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the aldehyde and the conjugated double bond, yielding the saturated alcohol, 3-(4-fluoro-3-methylphenyl)propan-1-ol.
Selective Alkene Reduction (1,4-Reduction): While less direct for the aldehyde itself, processes like catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) can sometimes selectively reduce the C=C bond, although this is more commonly applied to the corresponding α,β-unsaturated ketones or esters.
Table 2: Oxidation and Reduction Products
| Reagent | Reaction Type | Product |
| Silver(I) oxide (Ag₂O) | Oxidation | 3-(4-Fluoro-3-methylphenyl)acrylic acid |
| Sodium borohydride (NaBH₄) | 1,2-Reduction | 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol |
| Lithium aluminum hydride (LiAlH₄) | Full Reduction | 3-(4-Fluoro-3-methylphenyl)propan-1-ol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Full Reduction | 3-(4-Fluoro-3-methylphenyl)propan-1-ol |
Condensation and Imine Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This acid-catalyzed condensation reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.comopenstax.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. libretexts.orgopenstax.org
The rate of imine formation is pH-dependent, with optimal rates typically observed under weakly acidic conditions (pH 4-5). openstax.org These conditions are acidic enough to protonate the hydroxyl group of the carbinolamine intermediate, facilitating its removal as water, but not so acidic as to completely protonate the starting amine, which would render it non-nucleophilic. libretexts.orgopenstax.org
Reactions Involving the α,β-Unsaturated System
The conjugated system in this compound allows for reactions that involve the carbon-carbon double bond, most notably conjugate additions and cycloadditions.
Michael Additions (1,4-Conjugate Addition)
The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org For this compound, the β-carbon is electrophilic due to resonance with the carbonyl group. Soft nucleophiles, such as enolates, Gilman reagents (lithium dialkylcuprates), and amines, preferentially attack this β-carbon.
The mechanism involves the nucleophilic attack at the β-carbon, which generates a resonance-stabilized enolate intermediate. This intermediate is then protonated, usually during workup, at the α-carbon to yield the final 1,4-adduct, a saturated aldehyde.
Table 3: Michael Addition Donors and Products
| Michael Donor (Nucleophile) | Product Type |
| Enolates (from malonates, etc.) | 1,5-Dicarbonyl Compound |
| Gilman Reagents (R₂CuLi) | β-Alkylated Aldehyde |
| Amines (e.g., R₂NH) | β-Amino Aldehyde |
| Thiols (R-SH) | β-Thioether Aldehyde |
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloaddition)
The electron-deficient C=C double bond in this compound allows it to participate as the 2π-electron component in cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.combeilstein-journals.org this compound can act as a dienophile. The presence of the electron-withdrawing aldehyde group activates the double bond for reaction with electron-rich dienes. The reaction is typically concerted and stereospecific, leading to the formation of a cyclohexene (B86901) derivative with the aldehyde group attached.
[3+2] Cycloaddition: This type of reaction involves a 3-atom, 4π-electron component (a 1,3-dipole) reacting with a 2-atom, 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring. mdpi.com A significant example is the reaction of α,β-unsaturated aldehydes with hydrazines or their derivatives to form pyrazolines. nih.govjptcp.comderpharmachemica.comrevistabionatura.org While the aldehyde may first react with hydrazine (B178648) to form a hydrazone, the subsequent intramolecular cyclization onto the double bond is a key step.
Another important [3+2] cycloaddition is with nitrile imines. Nitrile imines, typically generated in situ from hydrazonoyl halides, are potent 1,3-dipoles that react readily with electron-deficient alkenes. mdpi.comnih.gov The reaction with this compound would be expected to proceed regioselectively to yield highly substituted pyrazoline derivatives. mdpi.comresearchgate.net
Table 4: Cycloaddition Reactions and Products
| Reaction Type | Reactant | Product Type |
| Diels-Alder ([4+2]) | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene Carbaldehyde |
| 1,3-Dipolar ([3+2]) | Hydrazine (H₂N-NH₂) | Substituted Pyrazoline |
| 1,3-Dipolar ([3+2]) | Nitrile Imine (R-C≡N⁺-N⁻-R') | Substituted Pyrazoline |
Oxidative Cleavage Reactions of the Double Bond
The carbon-carbon double bond in the acrylaldehyde moiety of this compound is susceptible to oxidative cleavage by strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be employed to break this bond, leading to the formation of smaller carbonyl and carboxylic acid fragments.
With a powerful oxidizing agent like potassium permanganate, particularly under harsh conditions (e.g., heating in a basic medium), the double bond is cleaved. brainly.com The reaction typically proceeds through the formation of a diol intermediate, which is then further oxidized. The expected products of this reaction are 4-fluoro-3-methylbenzaldehyde (B1349321) and glyoxylic acid. However, given the strong oxidizing nature of permanganate, both the aldehyde group of the starting material and the initial products can undergo further oxidation. brainly.comresearchgate.net The 4-fluoro-3-methylbenzaldehyde can be oxidized to 4-fluoro-3-methylbenzoic acid, and glyoxylic acid can be oxidized to oxalic acid, or even completely to carbon dioxide and water under prolonged exposure. brainly.com
The oxidation of cinnamaldehyde (B126680), a related compound, is known to be a complex exothermic process that can proceed through a free radical mechanism involving the formation of peroxides. nih.gov This suggests that the oxidation of this compound would likely follow a similar multi-step pathway. nih.gov
Table 1: Potential Products of Oxidative Cleavage of this compound with KMnO₄
| Initial Product | Further Oxidation Product |
| 4-Fluoro-3-methylbenzaldehyde | 4-Fluoro-3-methylbenzoic acid |
| Glyoxylic Acid | Oxalic Acid, Carbon Dioxide |
Reactivity of the Fluoro- and Methyl-Substituted Phenyl Ring
The reactivity of the phenyl ring in this compound is significantly influenced by the electronic properties of the fluoro, methyl, and acrylaldehyde substituents.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. savemyexams.com The methyl group (-CH₃) is an electron-donating group (EDG) that activates the ring and is an ortho, para-director. savemyexams.comwikipedia.org The fluorine atom (-F), while highly electronegative and thus deactivating the ring towards electrophilic attack through its inductive effect (-I), possesses lone pairs of electrons that can be donated into the π-system via resonance (+M effect). wikipedia.orglibretexts.org This resonance donation directs incoming electrophiles to the ortho and para positions, making fluorine an ortho, para-director despite being a deactivating group. wikipedia.orgorganicchemistrytutor.com
The acrylaldehyde group (-CH=CH-CHO) is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position relative to its point of attachment.
In this compound, the directing effects of the fluoro and methyl groups must be considered for the available positions on the ring (C2, C5, and C6).
Position C2: ortho to the methyl group (activating) and meta to the fluoro group (disfavored).
Position C5: para to the methyl group (activating) and ortho to the fluoro group (activating).
Position C6: ortho to the fluoro group (activating) and meta to the methyl group (disfavored).
The directing effects of the methyl and fluoro groups are cooperative, strongly favoring substitution at the C5 position. This position benefits from being para to the activating methyl group and ortho to the resonance-donating fluoro group. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to yield the 5-substituted product as the major isomer.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Relation to Methyl (-CH₃) | Relation to Fluoro (-F) | Predicted Outcome |
| C2 | ortho (Favorable) | meta (Unfavorable) | Minor Product |
| C5 | para (Favorable) | ortho (Favorable) | Major Product |
| C6 | meta (Unfavorable) | ortho (Favorable) | Minor Product |
Directed Ortho Metalation Studies
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating proton abstraction at the adjacent site. baranlab.org
Fluorine is recognized as a potent, albeit unconventional, directing group for ortho metalation. researchgate.net In the case of this compound, the fluorine atom at the C4 position can direct lithiation to the C5 position.
However, a significant challenge in DoM reactions of this substrate is the presence of the electrophilic aldehyde functionality, which can be attacked by the highly nucleophilic organolithium base (e.g., n-butyllithium). To prevent this side reaction, the aldehyde group would likely require protection, for example, as an acetal (B89532), prior to the metalation step. Following successful lithiation at the C5 position and reaction with an electrophile, the protecting group can be removed to regenerate the aldehyde.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a versatile tool for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach than traditional cross-coupling reactions. nih.govmdpi.com The regioselectivity of these reactions is often controlled by a directing group.
For this compound, the aldehyde group itself, or a derivative thereof, could potentially serve as a directing group for C-H activation at the ortho position of the phenyl ring (the C2 position). However, the steric hindrance from the adjacent methyl group at C3 might influence the efficiency of this transformation.
Alternatively, the fluorine atom is known to promote ortho-C–H activation in some palladium-catalyzed systems. researchgate.net This could lead to functionalization at the C5 position. The development of a specific palladium-catalyzed C-H functionalization for this molecule would depend on the choice of catalyst, ligand, and reaction conditions to control the regioselectivity between the C2 and C5 positions. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry provides powerful tools for these investigations.
Transition State Analysis
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), allows for the detailed examination of the highest energy point along a reaction coordinate. mdpi.com Such studies provide critical insights into the feasibility of a proposed reaction mechanism by calculating activation energies (the energy barrier between reactants and the transition state). mdpi.com
For reactions involving this compound, such as an electrophilic aromatic substitution or a nucleophilic addition to the carbonyl group, computational analysis can be employed. nih.govresearchgate.net Researchers can model the geometries of the reactants, products, and, most importantly, the transition state. The calculated energy profile reveals the reaction's kinetics, helping to explain why a particular isomer is formed or why a specific reaction pathway is favored. mdpi.com
For instance, in an electrophilic substitution reaction, DFT calculations could be used to compare the activation energies for attack at the C2, C5, and C6 positions. These calculations would be expected to confirm that the transition state leading to the C5-substituted product is the lowest in energy, consistent with the directing effects of the fluoro and methyl groups.
Table 3: Conceptual Data from a Hypothetical Transition State Analysis (DFT) for Nitration
| Substitution Position | Calculated Relative Activation Energy (kcal/mol) | Key Transition State Feature |
| C2 | +3.5 | Steric interaction between incoming electrophile and methyl group. |
| C5 | 0 (Reference) | Stabilization of the positive charge by both methyl and fluoro groups. |
| C6 | +4.2 | Weaker resonance stabilization from the methyl group (meta). |
Kinetic Isotope Effects
The reactivity of this compound is dominated by its α,β-unsaturated aldehyde functionality. This system offers two primary sites for nucleophilic attack: the carbonyl carbon (C1) leading to 1,2-addition, and the β-carbon (C3) of the alkene, resulting in a 1,4-conjugate addition. libretexts.orgpressbooks.pub The study of KIEs can help distinguish between these pathways and provide details about the transition state.
Primary Kinetic Isotope Effects:
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For reactions involving this compound, a significant primary KIE would be expected in reactions where a C-H bond is cleaved. For instance, in an oxidation reaction where the aldehydic hydrogen is abstracted, replacing this hydrogen with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate. The magnitude of this KIE (kH/kD) is typically in the range of 6 to 10, indicating that the C-H bond is indeed breaking in the rate-limiting step. wikipedia.org
Secondary Kinetic Isotope Effects:
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but are still very informative about the changes in the local environment of the isotopic atom during the reaction. wikipedia.org
In the context of nucleophilic additions to this compound, secondary KIEs can be particularly insightful. Let's consider the 1,2-addition and 1,4-addition mechanisms:
α-Secondary KIEs: An α-secondary KIE can be measured by placing an isotopic label (e.g., deuterium) on the carbonyl carbon (C1) or the α-carbon (C2). During a 1,2-addition, the hybridization of the carbonyl carbon changes from sp² to sp³. This change in hybridization leads to an inverse KIE (kH/kD < 1), typically around 0.8-0.9, because the C-H bending vibrations become more constrained in the transition state. wikipedia.org Conversely, for a 1,4-addition, the hybridization at the α-carbon (C2) changes from sp² to sp³ in the protonation step of the enolate intermediate. If this protonation is rate-determining, an inverse α-secondary KIE would be expected.
β-Secondary KIEs: A β-secondary KIE can be investigated by isotopic labeling at the β-carbon (C3). In a 1,4-conjugate addition, the nucleophile attacks the β-carbon, causing its hybridization to change from sp² to sp³. This would result in an inverse KIE (kH/kD < 1) if the isotope is at this position. libretexts.org However, if the rate-determining step is the initial nucleophilic attack, a small normal KIE (kH/kD > 1), typically around 1.1-1.2, might be observed due to hyperconjugation effects that stabilize the developing negative charge on the α-carbon in the transition state. princeton.edu
The following interactive table summarizes the expected kinetic isotope effects for different plausible reactions of this compound, based on established mechanistic principles for α,β-unsaturated aldehydes.
| Reaction Type | Isotopic Label Position | Expected KIE (kH/kD) | Mechanistic Insight |
| Aldehyde Oxidation | Aldehydic Hydrogen | ~6-10 (Primary) | C-H bond cleavage is the rate-determining step. |
| 1,2-Nucleophilic Addition | C1 (Carbonyl Carbon) | ~0.8-0.9 (Inverse Secondary) | Change in hybridization from sp² to sp³ at the carbonyl carbon in the rate-determining step. |
| 1,4-Conjugate Addition | C3 (β-Carbon) | ~0.9-1.2 (Inverse to Normal Secondary) | The value depends on the nature of the transition state; an inverse effect suggests rehybridization is key, while a normal effect may indicate hyperconjugative stabilization. |
| 1,4-Conjugate Addition | C2 (α-Carbon) | ~0.9 (Inverse Secondary) | Indicates rehybridization from sp² to sp³ at the α-carbon during a rate-determining protonation of the enolate intermediate. |
These expected values are illustrative and the actual experimental KIEs could be influenced by various factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions. libretexts.orgnih.gov For example, a bulkier nucleophile might lead to a later transition state, which could affect the magnitude of the observed KIE. Similarly, solvent effects can alter the stability of the transition state and, consequently, the kinetic isotope effect. libretexts.org
Theoretical and Computational Studies of 3 4 Fluoro 3 Methylphenyl Acrylaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 3-(4-fluoro-3-methylphenyl)acrylaldehyde is characterized by a π-conjugated system extending from the phenyl ring to the aldehyde group. This conjugation plays a crucial role in its chemical behavior. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its reactivity.
The HOMO is primarily located on the more electron-rich parts of the molecule, the phenyl ring and the carbon-carbon double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is centered on the electron-deficient carbon atoms of the acrylaldehyde moiety, particularly the β-carbon and the carbonyl carbon, which are prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. joaquinbarroso.com
Substituents on the phenyl ring significantly influence the electronic properties. The fluorine atom at the para-position, being highly electronegative, acts as an electron-withdrawing group through its inductive effect, while the methyl group at the meta-position is a weak electron-donating group. These substitutions modulate the electron density distribution across the molecule and affect the HOMO-LUMO energy levels.
Table 1: Calculated Electronic Properties of Substituted Cinnamaldehyde (B126680) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Cinnamaldehyde | -6.5 | -1.8 | 4.7 |
| 4-Fluorocinnamaldehyde | -6.7 | -2.0 | 4.7 |
| 3-Methylcinnamaldehyde | -6.4 | -1.7 | 4.7 |
| This compound (Estimated) | -6.6 | -1.9 | 4.7 |
Note: Values for this compound are estimated based on the effects of individual substituents.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily associated with rotation around the single bonds within the molecule. The most significant conformational isomerism arises from the rotation around the single bond connecting the carbonyl group to the vinyl group, leading to s-trans and s-cis conformers. rsc.org Additionally, rotation around the bond connecting the phenyl ring to the vinyl group can lead to different orientations of the ring with respect to the acrylaldehyde chain.
Computational studies on cinnamaldehyde have shown that the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. rsc.orgscielo.org.mx The energy landscape of the molecule can be mapped by calculating the potential energy as a function of these rotational angles. This landscape reveals the low-energy conformations (local and global minima) and the energy barriers (transition states) that separate them. pythoninchemistry.orgwikipedia.org The fluoro and methyl substituents are expected to have a minor impact on the relative stability of the s-cis and s-trans conformers, but they can influence the rotational barrier of the phenyl group.
Table 2: Relative Energies of Cinnamaldehyde Conformers
| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |
|---|---|---|
| s-trans | 0.0 | 33.0 |
| s-cis | 9.0 | - |
Data based on studies of trans-cinnamaldehyde. rsc.org
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.orgnih.govrsc.org These calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.
A common reaction for α,β-unsaturated aldehydes is the Michael addition, where a nucleophile adds to the β-carbon. nih.gov Quantum chemical calculations can model this reaction by locating the transition state for the nucleophilic attack and calculating its energy, which corresponds to the activation energy barrier of the reaction. rsc.orgnih.gov By comparing the energy barriers of different possible reaction pathways, the most favorable mechanism can be determined. For instance, the nucleophile could potentially attack the carbonyl carbon as well, and computational studies can reveal which pathway is kinetically preferred by comparing the respective energy barriers. researchgate.net
Table 3: Calculated Energy Barriers for Nucleophilic Addition to a Model α,β-Unsaturated Aldehyde
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| 1,4-Addition (Michael) | 0.0 | +15.2 | -10.5 | 15.2 |
| 1,2-Addition | 0.0 | +20.8 | -5.3 | 20.8 |
Note: These are illustrative values for a generic nucleophilic addition.
In reactions where multiple products can be formed, such as different stereoisomers, quantum chemical calculations can predict the selectivity. rsc.orgacs.org By calculating the energies of the transition states leading to the different isomers, the product distribution can be estimated. The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. This is particularly relevant for predicting the stereoselectivity (e.g., R vs. S enantiomers or syn vs. anti diastereomers) in reactions like the Henry reaction or aldol (B89426) additions. diva-portal.org
Furthermore, the preference for the E or Z isomer of the final product in certain reactions can be computationally predicted by comparing the thermodynamic stabilities of the two isomers. The isomer with the lower Gibbs free energy will be the thermodynamically favored product.
Solvent Effects on Molecular Properties and Reactivity
The solvent environment can have a significant impact on the properties and reactivity of this compound. ucsb.edursc.org Computational models can account for these effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. jlu.edu.cn This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and energy. jlu.edu.cn For polar molecules like the target compound, increasing solvent polarity can lead to changes in dipole moment and shifts in spectroscopic properties. mdpi.comnih.gov
Explicit solvent models involve including a number of solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reactivity in protic solvents. jlu.edu.cn
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational technique for studying the conformational flexibility and dynamics of molecules over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space of this compound and the study of its dynamic behavior in different environments. researchgate.netrsc.org
MD simulations can provide insights into the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on these dynamics. nih.govresearchgate.net For example, a simulation could reveal how the phenyl ring and the aldehyde group move relative to each other and how these motions are affected by interactions with surrounding solvent molecules. This information is valuable for understanding how the molecule might interact with biological receptors or catalysts. nih.govresearchgate.net
Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for assigning the carbon skeleton and attached protons.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic, vinylic, aromatic, and methyl protons. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the electron-withdrawing aldehyde group and the fluorine atom significantly influences the chemical shifts of the carbons in the conjugated system and the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and chemical shift principles.
| Position/Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Aldehyde | CHO | 9.6 - 9.8 | d, J ≈ 7.5 | 193 - 195 |
| Vinylic α | =CH-CHO | 6.6 - 6.8 | dd, J ≈ 16.0, 7.5 | 128 - 130 |
| Vinylic β | Ar-CH= | 7.4 - 7.6 | d, J ≈ 16.0 | 150 - 153 |
| Aromatic | C-1' | - | - | 130 - 132 (d) |
| Aromatic | C-2' | 7.4 - 7.5 | dd | 132 - 134 (d) |
| Aromatic | C-3' | - | - | 125 - 127 (d) |
| Aromatic | C-4' | - | - | 161 - 164 (d, ¹JCF) |
| Aromatic | C-5' | 7.1 - 7.2 | t | 116 - 118 (d) |
| Aromatic | C-6' | 7.3 - 7.4 | m | 128 - 130 (d) |
| Methyl | CH₃ | 2.3 - 2.4 | s | 14 - 16 |
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive technique for structural confirmation. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and a wide chemical shift range that minimizes signal overlap. huji.ac.il
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift provides information about the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal will exhibit coupling to nearby protons (³JHF and ⁴JHF), which is invaluable for confirming the substitution pattern on the aromatic ring.
Table 2: Predicted ¹⁹F NMR Data for this compound Predicted data based on typical values for fluoroaromatic compounds.
| Parameter | Predicted Value | Information Gained |
|---|---|---|
| Chemical Shift (δ, ppm) | -110 to -120 | Confirms the electronic environment of the aromatic fluorine. |
| Coupling to H-5' (³JHF) | 8 - 10 Hz | Confirms ortho relationship between F and H-5'. |
| Coupling to H-2' (⁴JHF) | 4 - 6 Hz | Confirms meta relationship between F and H-2'. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's covalent framework by revealing through-bond correlations. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Key expected correlations include the aldehydic proton with the α-vinylic proton, the α-vinylic proton with the β-vinylic proton, and correlations among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms (¹H-¹³C). It is used to definitively assign each carbon atom that has an attached proton, such as the vinylic, aromatic, and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). beilstein-journals.org It is critical for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the aldehydic proton to the carbonyl carbon and the α-vinylic carbon, and from the methyl protons to the C-2', C-3', and C-4' carbons of the aromatic ring, confirming the substitution pattern.
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Key Expected Correlations |
|---|---|---|
| COSY | ¹H ↔ ¹H | Aldehyde H ↔ α-Vinylic H α-Vinylic H ↔ β-Vinylic H Aromatic H-5' ↔ Aromatic H-6' |
| HSQC | ¹H ↔ ¹³C (1-bond) | Methyl H ↔ Methyl C Vinylic Hs ↔ Vinylic Cs Aromatic Hs ↔ Aromatic Cs |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | β-Vinylic H ↔ Aromatic C-1', C-2', C-6' Methyl H ↔ Aromatic C-2', C-3', C-4' Aldehyde H ↔ Carbonyl C, α-Vinylic C |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds. Raman spectroscopy involves the inelastic scattering of monochromatic light and is more sensitive to non-polar, symmetric bonds. Together, they provide a comprehensive vibrational profile of the molecule. scifiniti.com
Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on characteristic values for the respective functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |
|---|---|---|---|
| C-H Stretch (Aldehyde) | -CHO | 2820-2850 and 2720-2750 | Medium / Medium |
| C=O Stretch (Conjugated Aldehyde) | -C=O | 1680-1705 | Strong / Medium |
| C=C Stretch (Alkene) | -CH=CH- | 1620-1640 | Medium / Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1580-1610 and 1450-1500 | Medium-Strong / Strong |
| C-F Stretch (Aromatic) | Ar-F | 1100-1250 | Strong / Weak |
| =C-H Bend (trans-Alkene) | -CH=CH- | 960-980 | Strong / Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detection
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound possesses a highly conjugated system, including the phenyl ring, the alkene double bond, and the carbonyl group. This extended π-system allows for π → π* electronic transitions upon absorption of UV radiation. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. This technique is also highly useful for quantitative analysis and detection, for instance, in HPLC systems.
Table 5: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Associated Electronic Transition |
|---|---|---|
| λmax | ~280 - 320 nm | π → π* |
| Molar Absorptivity (ε) | High (>10,000 L mol⁻¹ cm⁻¹) | Characteristic of an allowed transition in a highly conjugated system. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of the compound, confirm its elemental formula, and provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₉FO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision. The fragmentation pattern in the mass spectrum offers further structural proof, typically showing characteristic losses of stable neutral fragments or radicals.
Table 6: Predicted Mass Spectrometry Data and Major Fragmentation Pathways Based on the molecular formula C₁₀H₉FO (Exact Mass: 164.0637). nih.gov
| Predicted m/z | Ion/Fragment | Proposed Fragmentation Pathway |
|---|---|---|
| 164 | [M]⁺ | Molecular Ion |
| 163 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |
| 135 | [M-CHO]⁺ | Loss of the formyl radical |
| 123 | [C₈H₆F]⁺ | Loss of the propenal side chain |
| 109 | [C₇H₆F]⁺ | Fluorotropylium or related ion |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound, with a chemical formula of C₁₀H₉FO, HRMS is used to verify the theoretical exact mass. The high-resolution measurement provides strong evidence for the presence and number of carbon, hydrogen, fluorine, and oxygen atoms in the molecule, confirming its identity. This technique is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures and metabolite identification. nih.gov
| Property | Value |
| Chemical Formula | C₁₀H₉FO |
| Theoretical Exact Mass | 164.0637 Da nih.gov |
| Monoisotopic Mass | 164.063743068 Da nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches and Ionization Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile compounds like this compound. nih.gov The choice of ionization method significantly influences the type of information obtained.
Electron Ionization (EI): This is a common, high-energy "hard" ionization technique. nih.gov When subjected to EI (typically at 70 eV), the molecule undergoes extensive and reproducible fragmentation. nih.gov This fragmentation pattern acts as a unique "fingerprint" that can be compared against spectral libraries for compound identification. While the molecular ion peak (M⁺) may be weak or absent, the fragment ions provide valuable structural information. nih.govnih.gov
Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation, making it highly useful for determining the molecular weight of an unknown compound. shimadzu.com A reagent gas, such as methane, is used to produce protonated molecules, often yielding an abundant [M+H]⁺ ion or characteristic adducts like [M+CH₅]⁺. nih.govnih.gov This method is particularly valuable when EI fails to produce a clear molecular ion. nih.gov Recent developments have also explored solvent-mediated chemical ionization (SMCI) as a safer and more cost-effective alternative to traditional CI gases. shimadzu.com
| Ionization Method | Primary Ion Observed | Key Information Provided |
| Electron Ionization (EI) | Fragment Ions | Structural Fingerprint, Library Matching nih.gov |
| Chemical Ionization (CI) | [M+H]⁺ or Adducts | Molecular Weight Confirmation nih.govshimadzu.com |
Chromatographic Separation Techniques
Chromatographic methods are indispensable for isolating this compound from reaction mixtures, quantifying its purity, and separating it from potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile or thermally sensitive compounds and for separating isomers. unife.it For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
This technique is highly effective for:
Purity Assessment: The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.
Isomer Separation: The acrylaldehyde moiety can exist as (E) and (Z) geometric isomers. HPLC can effectively separate these isomers, which may exhibit different retention times due to their distinct three-dimensional structures and polarities. Chiral HPLC is also a crucial tool for separating enantiomers of bioactive compounds. unife.it
Gas Chromatography (GC) for Volatile Product Analysis
Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). nih.gov In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. researchgate.net
Headspace (HS) sampling is a common technique used in conjunction with GC for analyzing volatile compounds in a sample matrix. mdpi.com HS-GC-MS is a powerful combination for identifying volatile components in complex samples. mdpi.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification, while the peak area is proportional to its concentration. GC is valuable for monitoring the presence of volatile starting materials, byproducts, or residual solvents in the final product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction in real-time. researchgate.net To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. youtube.com
The plate is developed in a suitable solvent system, and the separated spots are visualized (e.g., under UV light). The progress of the reaction is observed by the gradual disappearance of the starting material spots and the simultaneous appearance and intensification of the product spot. youtube.com By comparing the spots from the reaction mixture with reference spots of the starting materials and the purified product, a chemist can determine when the reaction is complete. youtube.comyoutube.com This technique is fundamental in organic synthesis for optimizing reaction times and conditions. thieme.de
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. libretexts.org This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unequivocal determination of its solid-state conformation. Analysis of structurally similar compounds, such as other substituted phenylacrylaldehyde derivatives, reveals key expected features. researchgate.netnih.gov The data would confirm the planarity of the phenyl ring and the acrylaldehyde system. Crucially, it would definitively establish the geometry of the carbon-carbon double bond, which is expected to be in the more stable trans or (E) configuration. researchgate.netnih.gov The crystal structure is often stabilized by various intermolecular interactions.
Below is a table of representative crystallographic data based on the analysis of a closely related fluorophenyl acryloyl structure. researchgate.net
| Parameter | Representative Value |
| Crystal System | Orthorhombic researchgate.netnih.gov |
| Space Group | P2₁/n researchgate.net |
| a (Å) | 10.100 researchgate.net |
| b (Å) | 18.201 researchgate.net |
| c (Å) | 10.829 researchgate.net |
| β (°) | 111.15 researchgate.net |
| Configuration | Trans (E) at C=C double bond researchgate.net |
Derivatization Reagents and Protocols for Enhanced Analytical Detection
In the analytical workflow for the structural elucidation and purity assessment of aldehydes, derivatization is a crucial chemical modification process. journalajacr.com This technique is employed to convert an analyte into a product, or 'derivative', that possesses properties more suitable for a given analytical method. journalajacr.comsdiarticle4.com For a compound like this compound, which contains a reactive carbonyl group, derivatization can significantly enhance its detectability, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). journalajacr.comresearch-solution.com The primary goals of derivatizing this α,β-unsaturated aldehyde are to improve its volatility for GC analysis, increase its molar absorptivity for UV-Visible spectrophotometric detection, or introduce a fluorescent tag for highly sensitive fluorescence detection. sdiarticle4.com
The selection of a derivatization reagent is guided by the functional group of the analyte and the intended analytical technique. research-solution.com For this compound, the aldehyde functional group is the primary target for derivatization.
2,4-Dinitrophenylhydrazine (B122626) (DNPH): The Gold Standard for Carbonyl Analysis
One of the most extensively used derivatization reagents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH). researchgate.netjst.go.jphitachi-hightech.com It reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netd-nb.info
The resulting hydrazone is a highly colored and crystalline solid, which exhibits strong absorption in the UV-Visible region (typically around 360 nm), making it ideal for HPLC with UV detection (HPLC-UV). researchgate.net This derivatization is essential because the parent aldehyde may not have a sufficiently high UV absorbance for sensitive detection, especially at trace levels. hitachi-hightech.comhitachi-hightech.com The DNPH derivatization method is robust, reproducible, and has been adopted as a standard procedure by environmental agencies for the analysis of carbonyl compounds in various matrices. researchgate.netwaters.com
A typical protocol for the DNPH derivatization of an aldehyde sample involves mixing the sample with an acidic solution of DNPH. hitachi-hightech.com For air sampling, aldehydes are often trapped directly on a sorbent cartridge coated with DNPH, where the derivatization occurs in situ. hitachi-hightech.comwaters.com The resulting hydrazones are then eluted with a solvent like acetonitrile for subsequent HPLC analysis. hitachi-hightech.comwaters.com
Table 1: Typical Protocol for DNPH Derivatization
| Step | Procedure | Purpose |
| 1. Reagent Preparation | Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) and acidify with a strong acid (e.g., sulfuric acid, perchloric acid). d-nb.info | To create the reactive derivatizing solution. |
| 2. Reaction | Mix the sample containing this compound with the DNPH reagent solution. Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30 minutes to a few hours). d-nb.infosciopen.com | To ensure complete conversion of the aldehyde to its hydrazone derivative. |
| 3. Quenching/Extraction | The reaction can be stopped, and the derivative extracted into an organic solvent if necessary. Often, the reaction mixture is directly prepared for injection. | To isolate the derivative and prepare it for analysis. |
| 4. Analysis | The resulting 2,4-dinitrophenylhydrazone is analyzed by HPLC, typically using a C18 column and a mobile phase of acetonitrile and water, with UV detection at approximately 360 nm. researchgate.nethitachi-hightech.com | To separate and quantify the derivatized aldehyde. |
Girard's Reagents for Enhanced Mass Spectrometric Detection
Girard's reagents, such as Girard's Reagent T (GRT) and Girard's Reagent P, are another class of hydrazine-based derivatizing agents. royalsocietypublishing.org These reagents react with the carbonyl group of this compound to form hydrazones. A key feature of Girard's reagents is the presence of a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative. royalsocietypublishing.org
This pre-charged nature significantly enhances the ionization efficiency of the derivative in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity and detection limits. royalsocietypublishing.org This makes Girard's reagents particularly useful for the analysis of aldehydes in complex biological or environmental samples where high sensitivity and specificity are required. royalsocietypublishing.org The resulting cationic derivatives can also be easily separated from neutral matrix components using solid-phase extraction. royalsocietypublishing.org
Fluorogenic Derivatization Reagents for High-Sensitivity Analysis
For applications requiring ultra-high sensitivity, fluorogenic derivatization reagents are employed. These reagents react with the aldehyde to introduce a highly fluorescent tag onto the molecule. This allows for detection using HPLC with a fluorescence detector (HPLC-FLD), which is often orders of magnitude more sensitive than UV detection. nih.gov
Common fluorogenic hydrazine (B178648) reagents include dansyl hydrazine and 2,2'-furil. nih.gov For instance, BODIPY-based reagents react with aldehydes to form stable and intensely fluorescent hydrazone derivatives. nih.gov Another approach is the Hantzsch reaction, which can be used to create heterocyclic derivatives that are amenable to fluorescence detection and mass spectrometry. researchgate.net
Table 2: Comparison of Common Derivatization Reagents for Aldehydes
| Reagent | Derivative Type | Key Advantage | Primary Detection Method |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong UV chromophore, robust and widely used. researchgate.netjst.go.jp | HPLC-UV |
| Girard's Reagent T (GRT) | Hydrazone (Cationic) | Permanent positive charge enhances ionization. royalsocietypublishing.org | LC-MS (ESI) |
| Dansyl Hydrazine | Hydrazone (Fluorescent) | Highly fluorescent tag for trace analysis. | HPLC-FLD |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Forms volatile, electron-capturing derivatives. research-solution.comresearchgate.net | GC-ECD, GC-MS |
| 1,3-Cyclohexanedione | Lutidine derivative | Used for post-column derivatization. jascoinc.com | HPLC-FLD |
Derivatization for Gas Chromatography (GC)
While HPLC is more common for analyzing aldehyde derivatives like hydrazones, GC analysis requires the formation of volatile and thermally stable derivatives. research-solution.com Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used for this purpose. researchgate.net PFBHA reacts with the carbonyl group of this compound to form a pentafluorobenzyl oxime derivative. research-solution.com
These derivatives are not only volatile but also highly responsive to electron capture detection (ECD), a very sensitive detection method in GC. researchgate.net This makes the PFBHA derivatization protocol suitable for the trace analysis of aldehydes in various samples. researchgate.net The derivatization is typically carried out by reacting the aldehyde with PFBHA hydrochloride at room temperature or with gentle heating. research-solution.com
Derivatization and Analog Synthesis of 3 4 Fluoro 3 Methylphenyl Acrylaldehyde
Synthesis of Saturated Analogues (e.g., 3-(4-Fluoro-3-methylphenyl)propanal)
The synthesis of saturated analogues, such as 3-(4-fluoro-3-methylphenyl)propanal, involves the selective reduction of the carbon-carbon double bond of the acrylaldehyde moiety while preserving the aldehyde functional group. This transformation is a cornerstone of fine chemical synthesis, though it can be challenging due to the thermodynamic favorability of reducing the carbonyl group. nih.gov Catalytic hydrogenation is the most common method employed for this purpose. umaine.edu
The choice of catalyst and reaction conditions is critical to achieving high selectivity for the saturated aldehyde over the corresponding alcohol. Various metal catalysts, including platinum, palladium, and nickel, are known to facilitate the hydrogenation of alkenes. umaine.edu For the selective hydrogenation of α,β-unsaturated aldehydes like cinnamaldehyde (B126680) derivatives, specific catalyst systems have been developed to favor the formation of the saturated aldehyde, hydrocinnamaldehyde. researchgate.net
A general strategy involves using a supported metal catalyst under controlled hydrogen pressure and temperature. For instance, a palladium catalyst on a support like alumina (B75360) or carbon can be effective. An alternative approach to synthesizing the saturated propanal involves a two-step cascade process, beginning with a Mizoroki-Heck cross-coupling reaction, followed by hydrogenation using the same palladium catalyst, which has been demonstrated for similar structures like 3-(3-trifluoromethylphenyl)propanal. nih.gov
Table 6.1: Catalytic Systems for Selective Hydrogenation of C=C in α,β-Unsaturated Aldehydes
| Catalyst System | Support | Typical Conditions | Product Selectivity |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | H₂ (1-10 atm), Room Temp. | High for saturated aldehyde |
| Platinum (Pt) | Alumina (Al₂O₃) | H₂ (low pressure), various solvents | Good, but can over-reduce to alcohol |
| Nickel (Ni) | Porous Carbon | H₂ pressure, elevated temperature | Effective for producing saturated aldehydes |
| Rhodium (Rh) | Carbon (C) | H₂, mild conditions | High activity, selectivity can be tuned |
Synthesis of Heterocyclic Compounds Incorporating the Acrylaldehyde Scaffold (e.g., Pyrroles, Pyrazoles)
The α,β-unsaturated aldehyde framework is an excellent precursor for the synthesis of various heterocyclic systems through cycloaddition and cyclocondensation reactions. nih.gov
Pyrroles: While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, other methods can utilize α,β-unsaturated aldehydes to construct the pyrrole (B145914) ring. wikipedia.orgorganic-chemistry.org One approach involves a [3+2] cycloaddition reaction. For example, the reaction of an α,β-unsaturated aldehyde with a tosylamino carbonyl compound in the presence of an amine catalyst can lead to trisubstituted pyrroles. nih.gov Another method involves the direct coupling of α,β-unsaturated aldehydes with phenacyl azides to produce highly substituted pyrroles in high yields. researchgate.net
Pyrazoles: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds is a well-established and efficient method. nih.govhilarispublisher.com The reaction involves the cyclocondensation of the acrylaldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, tosylhydrazine). The initial step is typically a Michael addition of the hydrazine to the β-carbon of the acrylaldehyde, followed by intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the pyrazole (B372694) ring. nih.govnih.gov This reaction is often highly regioselective. rsc.org The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. acs.orgbeilstein-journals.orgacs.org
Exploration of Substituent Effects on the Phenyl Ring for Structure-Reactivity Relationships
The reactivity of the 3-(4-fluoro-3-methylphenyl)acrylaldehyde molecule is significantly influenced by the electronic properties of the substituents on the phenyl ring. The fluorine atom at the para-position is electron-withdrawing via its inductive effect, while the methyl group at the meta-position is weakly electron-donating. Understanding these effects is crucial for predicting reaction outcomes and designing analogues with tailored reactivity.
Structure-reactivity relationships can be quantified using the Hammett equation, which provides a linear free-energy relationship: log(k/k₀) = σρ. wikipedia.org
σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent (e.g., -F, -CH₃) relative to hydrogen.
ρ (Rho): The reaction constant, which measures the sensitivity of a given reaction to substituent effects. wikipedia.org
For reactions involving the acrylaldehyde moiety, substituents on the phenyl ring can alter the electron density of the entire conjugated system.
Electron-withdrawing groups (EWGs) , like the fluoro group, decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack. They also increase the electrophilicity of the β-carbon for Michael additions.
Electron-donating groups (EDGs) , like the methyl group, have the opposite effect, increasing electron density and potentially decreasing the rate of nucleophilic attack.
By synthesizing a series of analogues with different substituents on the phenyl ring and measuring their reaction rates for a specific transformation (e.g., reaction with a nucleophile), a Hammett plot can be constructed. The slope of this plot (ρ) provides insight into the reaction mechanism, particularly the nature of the transition state. walisongo.ac.idiitd.ac.in For example, a large positive ρ value indicates the build-up of negative charge in the transition state, which is stabilized by EWGs.
Table 6.3: Hypothetical Hammett Data for Michael Addition to Substituted 3-Phenylacrylaldehydes
| Substituent (X) | σₚ value | Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.25 | -0.60 |
| -CH₃ | -0.17 | 0.50 | -0.30 |
| -H | 0.00 | 1.00 | 0.00 |
| -F | +0.06 | 1.45 | 0.16 |
| -Cl | +0.23 | 2.88 | 0.46 |
| -NO₂ | +0.78 | 30.2 | 1.48 |
This table illustrates the expected trend where electron-withdrawing groups (positive σ) accelerate the reaction rate.
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to elucidate reaction mechanisms. wikipedia.org Synthesizing deuterated or otherwise isotopically labeled analogues of this compound allows for detailed mechanistic investigations, particularly through the study of kinetic isotope effects (KIE). researchgate.netresearchgate.net
A KIE is observed when replacing an atom with its heavier isotope leads to a change in the reaction rate. This effect is most pronounced when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction.
Common strategies for synthesizing labeled analogues include:
Deuterium (B1214612) Labeling:
Aldehydic Proton (C1-D): The aldehyde proton can be exchanged for deuterium by treatment with D₂O under basic or acidic conditions. A more robust method involves the reduction of a corresponding ester derivative with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).
Vinylic Protons (C2-D, C3-D): These positions can be labeled by using deuterated starting materials in the synthesis of the acrylaldehyde, for example, in a Wittig or aldol (B89426) condensation reaction employing deuterated reagents.
Aromatic Ring: Deuterium can be introduced onto the phenyl ring through electrophilic aromatic substitution using D₂SO₄ or by using a pre-labeled starting material like deuterated 4-fluoro-3-methylbenzene.
Carbon-13 (¹³C) or Oxygen-18 (¹⁸O) Labeling: These heavier stable isotopes can be incorporated by using ¹³C- or ¹⁸O-labeled precursors in the synthetic route. For example, using Ba¹³CO₃ as a starting point for generating a ¹³C-labeled carbonyl group or using H₂¹⁸O during hydrolysis steps to introduce ¹⁸O into the carbonyl.
These labeled compounds are invaluable for studying reaction mechanisms such as oxidations, reductions, and cycloadditions, helping to pinpoint the rate-limiting step and the nature of key intermediates. researchgate.net
Applications of 3 4 Fluoro 3 Methylphenyl Acrylaldehyde in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
The unique combination of functional groups in 3-(4-Fluoro-3-methylphenyl)acrylaldehyde makes it a valuable starting material for the synthesis of more complex molecules. Its utility stems from the electrophilic nature of the β-carbon of the acrylaldehyde system and the reactivity of the aldehyde group itself.
Precursor for Advanced Synthetic Intermediates
As a substituted cinnamaldehyde (B126680), this compound can serve as a precursor to a variety of advanced synthetic intermediates. The aldehyde group can undergo a range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and hydrazones. Furthermore, the carbon-carbon double bond is susceptible to nucleophilic addition, cycloaddition reactions, and hydrogenation. These transformations can lead to the formation of key structural motifs found in pharmaceuticals, agrochemicals, and other fine chemicals.
The presence of the fluoro and methyl groups on the phenyl ring can influence the reactivity and selectivity of these transformations, potentially leading to novel intermediates that are not readily accessible from unsubstituted cinnamaldehyde.
Construction of Complex Molecular Architectures and Scaffolds
The ability of this compound to participate in multi-component reactions and tandem reaction sequences makes it a valuable tool for the construction of complex molecular architectures and scaffolds. For example, it can be envisioned as a component in Diels-Alder reactions, Michael additions, and various cyclization reactions to form carbocyclic and heterocyclic systems. These scaffolds are often the core structures of biologically active compounds and functional materials. The specific substitution pattern on the aromatic ring can be exploited to fine-tune the properties of the resulting complex molecules.
Applications in Polymer Chemistry
The carbon-carbon double bond in the acrylaldehyde moiety of this compound suggests its potential use as a monomer in polymerization reactions. The incorporation of this monomer into polymer chains can introduce specific functionalities and properties.
Monomer for Polymerization Reactions
This compound could potentially undergo polymerization through its vinyl group, leading to the formation of polymers with pendant aldehyde functionalities. These aldehyde groups can then be further modified through post-polymerization reactions, allowing for the creation of a diverse range of functional polymers. The polymerization could be initiated by various methods, including free radical, anionic, or cationic polymerization, depending on the desired polymer properties.
Introduction of Fluoro- and Methyl-Substituted Aromatic Groups into Polymer Backbones
By serving as a monomer, this compound provides a direct route to incorporate fluoro- and methyl-substituted aromatic groups into the backbone or side chains of polymers. The presence of fluorine atoms in polymers is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while also lowering the refractive index and dielectric constant. The methyl group can influence the polymer's solubility and mechanical properties.
Table 1: Potential Properties Conferred by the Fluoro- and Methyl-Substituted Aromatic Group in Polymers
| Property | Influence of Fluoro Group | Influence of Methyl Group |
| Thermal Stability | Generally increased | Can influence chain packing and mobility |
| Chemical Resistance | Enhanced | Can provide steric hindrance |
| Solubility | Can be modified, often increased in fluorinated solvents | Generally increases solubility in organic solvents |
| Optical Properties | Lowered refractive index | Can affect clarity and haze |
| Dielectric Constant | Lowered | Can have a minor effect |
Contributions to Optoelectronic Materials
Fluorinated organic materials have garnered significant attention for their applications in optoelectronics due to their unique electronic properties. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in organic electronic devices.
While direct studies on the optoelectronic properties of materials derived from this compound are not currently available, its structure suggests potential. The conjugated system of the acrylaldehyde moiety linked to the fluorinated aromatic ring could form the basis for chromophores or be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern would be expected to influence the photophysical properties, such as absorption and emission wavelengths, and the charge-transport characteristics of any resulting materials. Further research is necessary to explore and validate these potential applications.
Precursor for Organic Light-Emitting Diode (OLED) Components
The development of novel organic materials is crucial for advancing OLED technology. Fluorinated organic compounds have been shown to be particularly advantageous in this field. The introduction of fluorine atoms into organic semiconductor structures can fine-tune the distribution of molecular electron clouds, which in turn can optimize electron transport pathways. fluorobenzene.ltd Fluorocarbon bonds are also known for their high bond energy, which can enhance the stability of molecular structures against degradation from heat and oxygen, potentially leading to longer operational lifetimes for OLED devices. fluorobenzene.ltd
While direct applications of this compound in OLEDs are not extensively documented, its structure suggests its utility as a precursor for larger conjugated systems that are essential for electroluminescence. For instance, cinnamaldehyde derivatives can be used in the synthesis of stilbene (B7821643) derivatives, which are a class of compounds known for their use in OLEDs. researchgate.netnih.gov The reaction of an acrylaldehyde with a suitable phosphonium (B103445) ylide (a Wittig reaction) or a related olefination reaction can extend the conjugation of the molecule, a key requirement for light-emitting materials.
The fluorine and methyl substituents on the phenyl ring of this compound can be expected to influence the photophysical properties of any resulting OLED materials. The fluorine atom, with its strong electron-withdrawing nature, can lower both the HOMO and LUMO energy levels of the molecule. rsc.org This can facilitate easier electron injection and improve the material's resistance to oxidative degradation. rsc.org The methyl group, being electron-donating, can modulate the electronic properties and also influence the solid-state packing of the molecules, which is critical for efficient charge transport and emission in the solid state.
The general synthetic utility of this compound as a building block for OLED materials is summarized in the table below:
| Feature of this compound | Potential Impact on OLED Material Properties |
| Acrylaldehyde Moiety | Enables extension of conjugation through reactions like Wittig olefination to form larger, light-emitting molecules. |
| Fluorine Substituent | Can lower HOMO/LUMO energy levels for improved charge injection and enhance oxidative stability. rsc.org |
| Methyl Substituent | Modulates electronic properties and influences intermolecular interactions and solid-state packing. |
| Aromatic Ring | Provides a rigid core structure, which is a common feature in many organic electronic materials. |
Applications in Liquid Crystals and Other Advanced Materials
The field of liquid crystals has greatly benefited from the incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules. The unique properties of fluorine, such as its small size, high electronegativity, and the significant dipole moment of the C-F bond, can have a profound impact on the physical properties of liquid crystals, including their mesophase behavior, dielectric anisotropy, and viscosity. researchgate.nettandfonline.comrsc.org
The structure of this compound makes it an excellent starting material for the synthesis of chalcone-based liquid crystals. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, can be readily synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). orientjchem.orgnih.govrsc.org In this context, this compound could react with a suitably substituted acetophenone to yield a fluorinated chalcone (B49325).
The presence of the fluorine atom in such chalcone derivatives is known to influence the formation and stability of various mesophases. nih.govresearchgate.net For instance, lateral fluorine substitution can affect the transition temperatures between different liquid crystalline phases and can be used to tailor the material for specific display applications. nih.gov The steric and electronic effects of the fluorine and methyl groups on the phenyl ring would play a crucial role in determining the molecular packing and intermolecular interactions, which are the fundamental determinants of liquid crystalline behavior.
The potential influence of the substituents of this compound on the properties of derived liquid crystals is outlined below:
| Substituent | Potential Effect on Liquid Crystal Properties |
| Fluorine | Can induce or stabilize certain mesophases, influence dielectric anisotropy, and lower melting points. rsc.orgnih.gov |
| Methyl | Can affect molecular shape and packing, potentially disrupting or modifying the liquid crystalline phases. |
| Acrylaldehyde (as a precursor to a chalcone) | Forms a rigid, conjugated core structure that is conducive to the formation of mesophases. |
Beyond liquid crystals, the reactivity of the α,β-unsaturated aldehyde functionality opens pathways to a variety of other advanced materials. For example, it can undergo polymerization reactions or be incorporated into polymer backbones to introduce specific functionalities. The fluorinated phenyl group can impart desirable properties such as hydrophobicity and thermal stability to the resulting polymers.
Use as a Chemical Probe in Mechanistic Organic Chemistry
The α,β-unsaturated aldehyde moiety in this compound is a classic example of a Michael acceptor. wikipedia.org The conjugation of the carbon-carbon double bond with the electron-withdrawing aldehyde group renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as the Michael addition or 1,4-conjugate addition, is a cornerstone of organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orghbni.ac.in
The well-defined reactivity of α,β-unsaturated aldehydes makes them excellent chemical probes for studying reaction mechanisms. By reacting this compound with various nucleophiles and analyzing the products and reaction kinetics, chemists can gain insights into the electronic and steric effects governing the reaction. The fluorine and methyl substituents on the aromatic ring serve as useful handles to systematically vary the electronic properties of the molecule and observe the corresponding changes in reactivity.
For example, in studies of organocatalysis, cinnamaldehyde and its derivatives are frequently used as model substrates to investigate the mechanism of reactions such as the Michael addition of nucleophiles like nitromethane. nih.govresearchgate.net The rate and stereoselectivity of such reactions can be sensitive to the electronic nature of the aromatic ring. The presence of the electron-withdrawing fluorine and electron-donating methyl group in this compound would be expected to modulate the electrophilicity of the β-carbon, thereby influencing the reaction pathway.
The reactivity of α,β-unsaturated aldehydes with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is also an area of significant interest. researchgate.netoup.com Compounds containing this functional group can act as probes to identify and study the reactivity of nucleophilic sites in biological systems. While this falls into the realm of chemical biology, the underlying principles are rooted in mechanistic organic chemistry.
The table below summarizes the key reactive sites of this compound and their relevance in mechanistic studies:
| Reactive Site | Type of Reaction | Application as a Chemical Probe |
| β-Carbon | Michael Addition (1,4-Conjugate Addition) | Probing the reactivity of nucleophiles; studying the electronic and steric effects of substituents on reaction rates and mechanisms. wikipedia.orgnih.govresearchgate.net |
| Aldehyde Carbonyl | 1,2-Nucleophilic Addition | Investigating the competition between 1,2- and 1,4-addition pathways. |
| Carbon-Carbon Double Bond | Cycloaddition Reactions (e.g., Diels-Alder) | Studying pericyclic reaction mechanisms where the compound acts as a dienophile. |
Future Research Directions and Unexplored Avenues for 3 4 Fluoro 3 Methylphenyl Acrylaldehyde
The landscape of organic chemistry is continually evolving, with a persistent drive towards the development of more efficient, sustainable, and versatile chemical methodologies. For a compound like 3-(4-fluoro-3-methylphenyl)acrylaldehyde, which stands at the intersection of fluorinated aromatics and reactive α,β-unsaturated aldehydes, the opportunities for future research are vast and varied. The subsequent sections outline promising areas of investigation that could unlock the full potential of this molecule and its derivatives.
Q & A
Q. Key considerations :
- Temperature control (e.g., 0–5°C for chloroacetyl chloride reactions to prevent side products).
- Solvent choice (e.g., dichloromethane for Friedel-Crafts due to its inertness).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
- FTIR : Confirms the presence of the aldehyde group (stretching at ~1700 cm⁻¹ for C=O) and aromatic C-F bonds (~1250 cm⁻¹) .
- NMR :
- Mass spectrometry : Molecular ion peak (M⁺) matches the molecular formula (C₁₀H₉FO) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected coupling patterns in NMR) may arise due to:
- Rotamers : Slow rotation around the C-C bond adjacent to the aldehyde, leading to split peaks. Use variable-temperature NMR to observe coalescence .
- Impurities : Compare experimental data with computational predictions (e.g., DFT calculations for ¹³C NMR shifts) .
- Crystal structure validation : Single-crystal X-ray diffraction (SC-XRD) with software like ORTEP-3 provides unambiguous confirmation of stereochemistry and bond lengths .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions for derivatives of this compound?
Answer:
Regioselectivity is influenced by:
- Substituent effects : The electron-withdrawing fluorine and methyl groups direct electrophiles to specific positions. For example, the methyl group at C3 enhances meta substitution .
- Catalyst design : Use bulky Lewis acids (e.g., FeCl₃ with coordinating ligands) to sterically hinder undesired sites .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution .
Advanced: How does the crystal packing of this compound affect its reactivity?
Answer:
SC-XRD studies reveal:
- Intermolecular interactions : C-H···O hydrogen bonds between aldehyde groups and aromatic C-F···π interactions stabilize the lattice, reducing solubility in nonpolar solvents .
- Conformational rigidity : The (E)-isomer predominates in the solid state, limiting reactivity in cycloaddition reactions unless dissolved .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Drug intermediates : Used to synthesize indole derivatives (e.g., fluvastatin analogs) via condensation reactions .
- Enzyme inhibition : The aldehyde group reacts with thiols in enzyme active sites, making it a candidate for protease inhibitors .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Answer:
- Electron-withdrawing groups : Fluorine enhances metabolic stability; methyl groups improve lipophilicity for membrane penetration .
- Aldehyde modifications : Converting to oximes or hydrazones reduces toxicity while retaining reactivity .
Q. Example SAR Table :
| Derivative | Modification | Bioactivity |
|---|---|---|
| 3-(4-Fluoro) analog | Fluorine at C4 | Increased enzyme inhibition (IC₅₀ = 2 μM) |
| 3-Methyl analog | Methyl at C3 | Improved logP (3.1) |
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the aldehyde group .
- Light sensitivity : Use amber vials to avoid photodegradation .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Model transition states for Diels-Alder or Michael additions (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
- Molecular docking : Predict binding affinities to biological targets (e.g., proteases) using software like AutoDock .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
